An In-depth Technical Guide to the Mechanism of Action of DS69910557: A Novel hPTHR1 Antagonist
An In-depth Technical Guide to the Mechanism of Action of DS69910557: A Novel hPTHR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS69910557 is a potent, selective, and orally bioavailable small molecule antagonist of the human parathyroid hormone 1 receptor (hPTHR1), a class B G-protein coupled receptor (GPCR). Developed for potential therapeutic application in conditions characterized by excessive PTHR1 activation, such as hyperparathyroidism and hypercalcemia of malignancy, DS69910557 demonstrates promising preclinical activity. This document provides a comprehensive overview of the mechanism of action, pharmacological properties, and key experimental data for DS69910557, based on publicly available scientific literature.
Introduction
The parathyroid hormone 1 receptor (hPTHR1) is a critical regulator of calcium and phosphate (B84403) homeostasis. Its activation by endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP), triggers a cascade of intracellular signaling events, primarily through the Gs/adenylyl cyclase/cAMP pathway. Dysregulation of this pathway can lead to significant skeletal and renal complications. DS69910557 has emerged from lead optimization of a pyrido[2,3-d][1]benzazepin-6-one derivative series as a promising therapeutic candidate that competitively inhibits hPTHR1 signaling.[1]
Core Mechanism of Action
DS69910557 functions as a competitive antagonist at the human parathyroid hormone 1 receptor (hPTHR1). By binding to the receptor, it prevents the association of the endogenous agonists, PTH and PTHrP, thereby inhibiting the conformational changes required for receptor activation and downstream signaling. This blockade of the Gs/adenylyl cyclase pathway leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn mitigates the physiological effects of excessive PTHR1 stimulation.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of DS69910557.
| Parameter | Value | Assay |
| hPTHR1 Antagonistic Activity (IC50) | 0.08 µM | cAMP Accumulation Assay |
| hERG Channel Inhibition (IC50) | > 3 µM | Electrophysiology Assay |
| Species | Dose (p.o.) | Effect | Time Point |
| Rat | 5 mg/kg | Significant decrease in plasma calcium concentration | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
hPTHR1 Antagonistic Activity Assay (cAMP Accumulation)
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Cell Line: HEK293 cells stably expressing recombinant human PTHR1.
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Assay Principle: Measurement of the inhibition of PTH-induced intracellular cAMP production.
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Protocol:
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Cells are seeded in 96-well plates and cultured to confluency.
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The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Cells are pre-incubated with varying concentrations of DS69910557 for 15 minutes.
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Human PTH (1-34) is added at a final concentration corresponding to its EC80 to stimulate the receptor.
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The incubation is continued for 30 minutes at 37°C.
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The reaction is stopped, and cells are lysed.
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Intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).
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IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
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hERG Channel Inhibition Assay
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System: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.
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Assay Principle: To assess the potential for off-target cardiovascular risk by measuring the inhibition of the hERG potassium channel current.
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Protocol:
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Cells are subjected to whole-cell voltage-clamp recording.
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A specific voltage protocol is applied to elicit hERG tail currents.
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A stable baseline current is established before the application of DS69910557 at various concentrations.
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The percentage of current inhibition is determined at each concentration.
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IC50 values are calculated from the concentration-response relationship.
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In Vivo Hypocalcemic Effect in Rats
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Animal Model: Male Sprague-Dawley rats.
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Protocol:
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Animals are fasted overnight prior to dosing.
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DS69910557 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
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Blood samples are collected at predetermined time points post-dosing.
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Plasma is separated by centrifugation.
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Plasma calcium concentrations are measured using a colorimetric assay or an automated clinical chemistry analyzer.
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The change in plasma calcium levels from baseline is calculated for each treatment group.
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Conclusion
DS69910557 is a potent and selective antagonist of the hPTHR1 with demonstrated oral activity in preclinical models. Its mechanism of action, centered on the competitive inhibition of PTH and PTHrP signaling, supports its development as a potential therapeutic for disorders associated with excessive hPTHR1 activation. The favorable in vitro and in vivo profiles warrant further investigation to establish its clinical utility.
